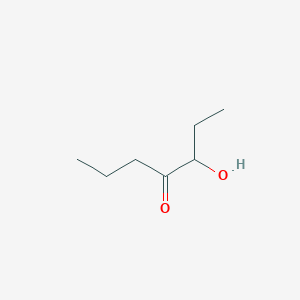

3-Hydroxyheptan-4-one

Description

3-Hydroxyheptan-4-one (C₇H₁₄O₂) is a ketone-alcohol hybrid compound featuring a hydroxyl (-OH) group at the third carbon and a ketone (C=O) group at the fourth carbon of a seven-carbon chain. This dual functionality grants it unique physicochemical properties, including enhanced polarity and hydrogen-bonding capability compared to simpler ketones.

Properties

CAS No. |

74328-37-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-hydroxyheptan-4-one |

InChI |

InChI=1S/C7H14O2/c1-3-5-7(9)6(8)4-2/h6,8H,3-5H2,1-2H3 |

InChI Key |

FYSSRTGEQSUBCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyheptan-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxyheptan-4-one may involve more scalable processes, such as catalytic hydrogenation of heptane-3,4-dione. This method ensures higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyheptan-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in heptane-3,4-dione.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Heptane-3,4-dione.

Reduction: 3-Hydroxyheptan-4-ol.

Substitution: Various substituted heptanones depending on the substituent introduced.

Scientific Research Applications

3-Hydroxyheptan-4-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyheptan-4-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight | Functional Groups | Key Features |

|---|---|---|---|---|---|

| 3-Hydroxyheptan-4-one | Not explicitly listed | C₇H₁₄O₂ | ~130.18 (calc.) | Hydroxyl, ketone | High polarity, hydrogen bonding |

| 4-Methyl-3-heptanone | 6137-11-7 | C₈H₁₆O | 128.21 | Ketone | Branched alkyl chain lowers polarity |

| (4S)-4-Methylheptan-3-one | 51532-30-0 | C₈H₁₆O | 128.21 | Ketone, chiral center | Stereospecific reactivity |

| 3-Ethyl-4-heptanone | 1528-25-2 | C₉H₁₈O | 142.24 | Ketone, branched alkyl | Higher hydrophobicity |

| 3-[(2-Methylfuran-3-yl)sulfanyl]heptan-4-one | 61295-41-8 | C₁₂H₁₆O₂S | 224.32 | Ketone, thioether, furan | Enhanced redox reactivity |

Key Differences in Properties and Reactivity

Polarity and Solubility: The hydroxyl group in 3-Hydroxyheptan-4-one increases its polarity compared to non-hydroxylated analogs like 4-methyl-3-heptanone. This enhances solubility in polar solvents (e.g., water, ethanol) . Branched analogs (e.g., 3-ethyl-4-heptanone) exhibit reduced polarity due to alkyl chain shielding, favoring solubility in nonpolar media .

This property is absent in ketone-only analogs like (4S)-4-methylheptan-3-one .

Thermal Stability: Hydroxylated ketones generally have higher boiling points than their non-hydroxylated counterparts. For example, 3-Hydroxyheptan-4-one likely surpasses 4-methyl-3-heptanone (b.p. ~150–160°C estimated) due to H-bonding .

Reactivity :

- The hydroxyl group in 3-Hydroxyheptan-4-one makes it susceptible to oxidation (forming a diketone) or dehydration (forming an α,β-unsaturated ketone). In contrast, sulfur-containing analogs like 3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one may undergo oxidation at the thioether group .

- Chiral analogs (e.g., (4S)-4-methylheptan-3-one) are critical in asymmetric synthesis, whereas 3-Hydroxyheptan-4-one lacks a reported chiral center .

Research Findings and Challenges

- Synthetic Accessibility : Hydroxylated ketones like 3-Hydroxyheptan-4-one often require multi-step syntheses (e.g., oxidation of diols or selective protection of functional groups), unlike simpler ketones produced via Friedel-Crafts acylation .

- Stability Issues : The compound’s hydroxyl group may lead to degradation under acidic or high-temperature conditions, complicating storage and handling .

- Biological Activity : While sulfur-containing analogs (e.g., 61295-41-8) show promise in antimicrobial research, 3-Hydroxyheptan-4-one’s bioactivity remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.